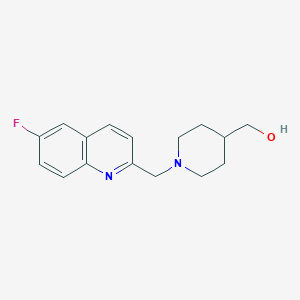

(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-((6-Fluoroquinoléin-2-yl)méthyl)pipéridin-4-yl)méthanol est un composé chimique qui présente un cycle quinoléine substitué par un atome de fluor en position 6, un cycle pipéridine et un groupe méthanol

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du (1-((6-Fluoroquinoléin-2-yl)méthyl)pipéridin-4-yl)méthanol implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante commence par la préparation de la 6-fluoroquinoléine, qui est ensuite soumise à une série de réactions pour introduire les groupes pipéridine et méthanol. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'adaptation des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de solvants et de réactifs de qualité industrielle et l'emploi de réacteurs à grande échelle. Le processus doit également inclure des étapes de purification telles que la cristallisation ou la chromatographie pour garantir que le produit final répond aux spécifications requises.

Analyse Des Réactions Chimiques

Types de réactions

(1-((6-Fluoroquinoléin-2-yl)méthyl)pipéridin-4-yl)méthanol peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe méthanol peut être oxydé pour former un aldéhyde ou un acide carboxylique.

Réduction : Le cycle quinoléine peut être réduit dans des conditions spécifiques pour former un dérivé dihydroquinoléine.

Substitution : L'atome de fluor sur le cycle quinoléine peut être substitué par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution, souvent en présence d'une base.

Principaux produits

Oxydation : Formation de dérivés d'acide quinoléine carboxylique.

Réduction : Formation de dérivés dihydroquinoléine.

Substitution : Formation de divers dérivés de quinoléine substitués.

Applications de la recherche scientifique

(1-((6-Fluoroquinoléin-2-yl)méthyl)pipéridin-4-yl)méthanol a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme unité de construction dans la synthèse de molécules plus complexes.

Biologie : Étudié pour ses interactions potentielles avec les cibles biologiques.

Médecine : Étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action du (1-((6-Fluoroquinoléin-2-yl)méthyl)pipéridin-4-yl)méthanol implique son interaction avec des cibles moléculaires spécifiques. Le cycle quinoléine peut s'intercaler avec l'ADN, affectant les processus de transcription et de réplication. Le cycle pipéridine peut interagir avec les récepteurs des neurotransmetteurs, influençant les voies de transduction du signal. Les cibles et voies moléculaires exactes sont encore à l'étude.

Applications De Recherche Scientifique

(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways are still under investigation.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de la quinoléine : Des composés comme la chloroquine et la quinine, qui présentent également un cycle quinoléine.

Dérivés de la pipéridine : Des composés comme la pipéridine elle-même et ses diverses formes substituées.

Unicité

(1-((6-Fluoroquinoléin-2-yl)méthyl)pipéridin-4-yl)méthanol est unique en raison de la combinaison du cycle quinoléine fluoré et de la partie pipéridine. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Propriétés

Formule moléculaire |

C16H19FN2O |

|---|---|

Poids moléculaire |

274.33 g/mol |

Nom IUPAC |

[1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl]methanol |

InChI |

InChI=1S/C16H19FN2O/c17-14-2-4-16-13(9-14)1-3-15(18-16)10-19-7-5-12(11-20)6-8-19/h1-4,9,12,20H,5-8,10-11H2 |

Clé InChI |

NSZXVOQAXHHDAX-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC1CO)CC2=NC3=C(C=C2)C=C(C=C3)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11849681.png)

![2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11849700.png)

![tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11849735.png)

![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)

![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)

![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)